An In-depth Technical Guide to 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione: Structure, Properties, and a Broader Look into the Benzofuranone Scaffold for Drug Discovery
An In-depth Technical Guide to 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione: Structure, Properties, and a Broader Look into the Benzofuranone Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure and molecular weight of 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione. Recognizing the limited publicly available data on this specific molecule, this document extends its scope to a comprehensive examination of the broader benzofuranone chemical scaffold. This approach is designed to equip researchers and drug development professionals with a foundational understanding of the synthesis, characterization, and potential therapeutic applications of this important class of heterocyclic compounds.
The Compound in Focus: 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione
A thorough investigation of scientific literature and chemical databases reveals that while the fundamental chemical identity of 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione is established, detailed experimental data regarding its synthesis, reactivity, and biological activity are not extensively reported. This scarcity of specific information underscores an opportunity for novel research into the properties and potential applications of this particular molecule.
Chemical Structure and Molecular Properties
The structural and molecular characteristics of 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₈O₅ | [1] |
| Molecular Weight | 256.21 g/mol | [1] |
| CAS Number | 89450-88-4 | [1] |
| IUPAC Name | 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione | [1] |
The Benzofuranone Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuranone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[2][3] This structural motif is considered a "privileged" scaffold in drug discovery, as its derivatives have shown potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] The versatility of the benzofuranone ring system allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
General Synthesis Strategies
The synthesis of benzofuranone derivatives can be achieved through several established synthetic routes. A common and effective method involves the intramolecular cyclization of α-phenoxy-ketones. This approach offers a versatile pathway to construct the core benzofuranone ring system.
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of benzofuranone derivatives.
This method typically involves the reaction of a substituted phenol with an α-halo ketone to form an α-phenoxy-ketone intermediate. Subsequent intramolecular cyclization, often promoted by a Lewis acid such as titanium tetrachloride (TiCl₄), yields the benzofuranone core.[6] The choice of starting materials allows for the introduction of various substituents on both the benzene and furanone rings, providing a diverse library of derivatives for biological screening.
Spectroscopic Characterization
The structural elucidation of benzofuranone derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific data for 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione is not available, the expected spectral features can be inferred from related compounds.
Hypothetical Spectroscopic Data for a Benzofuranone Derivative:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. Protons on the furanone ring would have characteristic chemical shifts depending on their electronic environment. Protons of substituent groups (e.g., phenoxy, hydroxyl) would also have distinct signals. |
| ¹³C NMR | Carbonyl carbons of the dione moiety would exhibit characteristic downfield shifts (δ > 160 ppm). Aromatic and furanone ring carbons would appear in the range of δ 100-160 ppm. |
| Mass Spec. | The molecular ion peak (M+) would correspond to the molecular weight of the compound. Fragmentation patterns could provide information about the substituents and the core structure. |
Applications in Drug Development
Benzofuranone derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. Their potential applications in drug development are a subject of ongoing research.
Anticancer Activity
Several studies have highlighted the potential of benzofuran derivatives as anticancer agents.[7] For instance, certain benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase (HsPDF), an enzyme that is a potential target for cancer therapy.[8]
Caption: A simplified diagram illustrating a potential anticancer mechanism of action for benzofuranone derivatives.
The inhibition of HsPDF by these compounds disrupts protein maturation in cancer cells, ultimately leading to apoptosis (programmed cell death).[8] The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their potency and selectivity.
Antifungal Activity
The benzofuran scaffold is also a key feature in the development of novel antifungal agents.[4] Researchers have designed and synthesized benzofuran derivatives that target essential fungal enzymes, such as N-myristoyltransferase (NMT). Inhibition of NMT can disrupt fungal cell membrane integrity and viability, making it a promising target for antifungal drug development.[4]
Conclusion
While specific experimental data for 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione remains limited in the public domain, the broader class of benzofuranones represents a highly valuable and versatile scaffold for drug discovery. The established synthetic methodologies, coupled with the diverse biological activities exhibited by various derivatives, underscore the significant potential of this chemical class. Further research into novel derivatives, including the title compound, is warranted to explore their therapeutic potential fully. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of benzofuranone-based compounds.
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